molecular formula C8H10O2 B1441743 Spiro[2.5]octane-5,7-dione CAS No. 893411-52-4

Spiro[2.5]octane-5,7-dione

Cat. No.: B1441743
CAS No.: 893411-52-4
M. Wt: 138.16 g/mol
InChI Key: ILINANKAWQCKOG-UHFFFAOYSA-N
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Description

Spiro[2.5]octane-5,7-dione is an organic compound characterized by a unique spirocyclic structure, where two rings are connected through a single carbon atom. This compound is significant in organic chemistry due to its role as an intermediate in the synthesis of various pharmaceutically active ingredients .

Chemical Reactions Analysis

Types of Reactions

Spiro[2.5]octane-5,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the spirocyclic structure.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled conditions to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .

Scientific Research Applications

Spiro[2.5]octane-5,7-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[2.5]octane-5,7-dione involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into enzyme active sites, influencing biochemical reactions. This interaction can modulate enzyme activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[2.5]octane-5,7-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its efficient synthesis and versatility in various applications make it a valuable compound in both research and industry .

Properties

IUPAC Name

spiro[2.5]octane-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-6-3-7(10)5-8(4-6)1-2-8/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILINANKAWQCKOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(=O)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717103
Record name Spiro[2.5]octane-5,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893411-52-4
Record name Spiro[2.5]octane-5,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

23.3 g of crude [1-(2-oxo-propyl)-cyclopropyl]-acetic acid methyl ester (60% purity, from step 5) are dissolved in 135 ml of tetrahydrofuran and 17.1 g of a sodium methanolate solution in methanol (30% in methanol) are added at room temperature and the mixture is stirred for six hours. Then the solution is diluted with 135 ml of methyl tert-butyl ether and quenched with 135 ml of water. Stirring is continued for five minutes, then the phases are separated. The aqueous phase is extracted with 67.5 ml of methyl tert-butyl ether, then acidified to pH 2-3 with 37% HCl and washed twice with 67.5 ml of methyl tert-butyl ether each. The combined organic phases are washed with 18 ml of water and concentrated to dryness. The crude product is stirred with 18 ml of cold methyl tert-butyl ether and then the precipitate is isolated by filtration. The filter cake is washed with 18 ml of cold methyl tert-butyl ether to yield the product as an off-white solid.
Name
[1-(2-oxo-propyl)-cyclopropyl]-acetic acid methyl ester
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One
Name
sodium methanolate
Quantity
17.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
135 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: What is significant about the synthesis method for Spiro[2.5]octane-5,7-dione described in the research?

A1: The research outlines a "short and tandem" synthesis method for this compound utilizing Diethyl Acetonedicarboxylate as a starting material. [, ] This suggests a potentially more efficient and streamlined approach compared to other existing methods. The synthesis involves the cyclization of a tricarbonyl compound with specific acrylates, followed by decarboxylation to yield the final product. [] This approach could be advantageous for producing this compound for further research or potential applications.

Q2: What are the potential research applications of this compound?

A2: While the provided research focuses primarily on the synthesis of this compound [, ], its unique structure with the spirocyclic ring system makes it a potentially valuable building block in organic synthesis. Further research could explore its use in developing novel compounds with potential applications in areas like medicinal chemistry, materials science, or as a ligand in organometallic chemistry.

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